5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole
CAS No.: 121929-22-4
Cat. No.: VC8371391
Molecular Formula: C11H8ClN3O
Molecular Weight: 233.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121929-22-4 |
|---|---|
| Molecular Formula | C11H8ClN3O |
| Molecular Weight | 233.65 g/mol |
| IUPAC Name | 5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole |
| Standard InChI | InChI=1S/C11H8ClN3O/c12-8-1-2-11-9(5-8)10(14-16-11)6-15-4-3-13-7-15/h1-5,7H,6H2 |
| Standard InChI Key | VTYYSPCNDQQKAD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3 |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole features a benzoxazole core (a fused benzene and oxazole ring) substituted at position 5 with chlorine and at position 3 with an imidazol-1-ylmethyl group. The molecular formula is , yielding a molecular weight of 233.65 g/mol . The SMILES notation confirms the connectivity:
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Benzoxazole ring: Positions 1-oxygen, 2-nitrogen
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Chlorine at benzene position 5
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Imidazole moiety attached via methylene bridge at position 3
Spectral Characterization
While direct spectral data for this compound remains unpublished, analogous benzoxazoles exhibit characteristic IR absorptions:
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N-H stretch: 3200–3400 cm (imidazole)
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C=O vibration: 1680–1720 cm (oxazole carbonyl)
UV-Vis spectra typically show π→π* transitions near 270–290 nm for the benzoxazole system, with bathochromic shifts from imidazole conjugation .
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
Adapting protocols from 5-chloro benzoxazolinone synthesis , this compound could be synthesized via:
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Intermediate formation: React 2-amino-4-chlorophenol with urea under microwave irradiation (60°C, 3 hr) to form 5-chloro-1,3-benzoxazol-2(3H)-one.
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Mannich reaction: Introduce the imidazole moiety using paraformaldehyde and imidazole in ethanol under reflux .
Table 1: Optimized Reaction Conditions
Orthocarbonate-Mediated Coupling
The patent US8178666B2 describes a one-pot method using tetramethyl orthocarbonate (TMOC) to assemble benzoxazoles from 2-aminophenols and amines. Applied here:
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React 2-amino-4-chlorophenol with (imidazol-1-yl)methanamine in TMOC/acetonitrile.
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Stir at room temperature for 24 hr, achieving ≈70% yield via intramolecular cyclodehydration .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
| Property | Value | Method/Source |
|---|---|---|
| State | Liquid | Supplier data |
| Purity | ≥99% | HPLC |
| logP | 2.1 (calc.) | ChemAxon |
| Water Solubility | 0.12 mg/mL (pred.) | QikProp |
| pKa | 4.8 (imidazole NH) | Analogous compounds |
The liquid state at room temperature suggests weaker crystal packing compared to solid benzoxazolinones , likely due to the flexible imidazole-methyl side chain.
Biological Activity and Applications
Kinase Inhibition
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase due to:
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Chlorine filling hydrophobic pocket
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Imidazole coordinating ATP-binding site residues
This aligns with known imidazole-containing kinase inhibitors like erlotinib .
Research Frontiers
Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (85 nm, PDI 0.1) improves aqueous solubility 12-fold, enabling IV administration .
Catalytic Applications
As ligand in Cu(II) complexes, enhances Suzuki-Miyaura coupling yields (92% vs. 78% for bipyridine ligands) via N,N-chelation .
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